molecular formula C31H37N3O4 B2728841 3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 500149-82-6

3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B2728841
CAS No.: 500149-82-6
M. Wt: 515.654
InChI Key: MTJKFSGDAGYDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione core, substituted with a piperazine-ethyl chain bearing a 3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl group. However, direct pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-[2-[4-[3-(2-butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O4/c1-3-22(2)25-10-4-5-13-28(25)38-21-24(35)20-33-16-14-32(15-17-33)18-19-34-30(36)26-11-6-8-23-9-7-12-27(29(23)26)31(34)37/h4-13,22,24,35H,3,14-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJKFSGDAGYDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step procedures. One common approach is to start with the preparation of the benzoisoquinoline core, followed by the introduction of the piperazine ring and the phenoxy group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, such as dopamine and serotonin receptors, influencing neurotransmitter activity and signaling pathways. This interaction can lead to changes in cellular functions and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione (Compound 20)

  • Structure: Shares the same tricyclic core but substitutes the phenoxy-hydroxypropyl group with a 4-(2-methoxyphenyl)piperazinyl-butyl chain.
  • Pharmacology : Demonstrated 5-HTR affinity, though exact binding values (e.g., Ki) are unspecified. X-ray crystallography data are absent .
  • Key Difference: The methoxyphenyl-piperazine substituent may enhance selectivity for 5-HT1A/2A receptors compared to the butan-2-ylphenoxy group in the target compound.

3-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

  • Structure: Replaces the hydroxypropyl-phenoxy group with a benzodioxolylmethyl-piperazinyl propionyl moiety.
  • Pharmacology: No direct activity data, but the benzodioxole group is associated with MAO inhibition and CNS penetration .

Piperazine Derivatives with Varied Cores

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Structure : Diazaspiro[4.5]decane core with phenyl-piperazine substituents.
  • Pharmacology : Exhibits moderate serotonin receptor modulation, though less potent than tricyclic analogues due to reduced planarity .

4-(4-Methylphenyl)-13-[4-(2-methylpropyl)piperazin-1-yl]-4,5,7,12,14-pentazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),2,5,10,12-pentaene

  • Structure : Pentazatricyclic core with isobutyl-piperazine.
  • Pharmacology : Hypothesized to target dopamine receptors based on piperazine’s conformational flexibility .

Structural and Pharmacological Data Table

Compound Name Core Structure Piperazine Substituent Key Pharmacological Notes Reference
Target Compound 3-azatricyclo[7.3.1.0⁵,¹³]trideca 3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl Unreported
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]dione (20) 3-azatricyclo[7.3.1.0⁵,¹³]trideca 4-(2-methoxyphenyl)piperazinyl-butyl 5-HTR affinity (unspecified)
3-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[...]dione 3-azatricyclo[7.3.1.0⁵,¹³]trideca Benzodioxolylmethyl-piperazinyl propionyl Potential MAO inhibition
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro[4.5]decane Phenyl-piperazine Moderate serotonin modulation
4-(4-Methylphenyl)-13-[4-(2-methylpropyl)piperazin-1-yl]-4,5,7,12,14-pentazatricyclo[...]pentaene Pentazatricyclo[8.4.0.0²,⁶] Isobutyl-piperazine Hypothesized dopamine activity

Research Findings and Trends

  • Piperazine Flexibility : Piperazine derivatives with longer alkyl chains (e.g., butyl in compound 20) show enhanced receptor subtype selectivity compared to shorter chains .
  • Tricyclic vs. Spiro Cores: The 3-azatricyclo core’s planar structure (vs.
  • Substituent Effects: Electron-donating groups (e.g., methoxy in compound 20) on aryl-piperazines increase 5-HT1A affinity, while bulky substituents (e.g., butan-2-ylphenoxy) may improve metabolic stability .

Biological Activity

The compound 3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic molecule with potential pharmacological properties. It is classified as an azatricyclo compound , notable for its unique polycyclic structure and functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural complexity of the compound includes:

  • A piperazine ring , which is often associated with various therapeutic effects.
  • A phenoxy group , enhancing lipophilicity and potentially influencing receptor interactions.
  • An azatricyclo framework , which may contribute to unique biological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors such as dopamine and serotonin receptors, influencing neurotransmitter signaling pathways.
  • Enzymatic Inhibition : Preliminary studies suggest that it may exhibit inhibitory effects on enzymes related to neurodegenerative disorders, similar to other piperazine derivatives.

Antimicrobial Activity

Research indicates that compounds similar in structure to this azatricyclo derivative exhibit significant antimicrobial properties:

  • In vitro Studies : Compounds with similar functional groups have shown effectiveness against a range of bacterial strains including E. coli and Staphylococcus aureus .

Anticancer Properties

The potential anticancer activity of the compound is being explored:

  • Cell Line Studies : Initial studies suggest that the compound can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival .

Neuropharmacological Effects

Given its structural analogies to known psychoactive compounds:

  • Analgesic Activity : Similar compounds have been tested for analgesic properties using models such as the hot plate test and writhing test in rodents, indicating potential pain relief capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activities related to this compound:

Study FocusFindings
Antimicrobial ActivitySignificant activity against gram-positive and gram-negative bacteria .
Analgesic PropertiesComparable ED50 values to established analgesics in rodent models .
Anticancer ActivityInduction of apoptosis in specific cancer cell lines .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s tricyclic core and substituted piperazine moiety are critical for its conformational stability and intermolecular interactions. The 2-(butan-2-yl)phenoxy group enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl and dione groups enable hydrogen bonding with biological targets . X-ray crystallography (as seen in analogous structures ) and DFT calculations are recommended to validate stereoelectronic effects.

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and purity?

Synthesis challenges include steric hindrance from the tricyclic system and regioselective functionalization of the piperazine ring. Methodological approaches:

  • Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .
  • Employ orthogonal protecting groups for the hydroxyl and amine functionalities during stepwise assembly .
  • Purification via preparative HPLC or crystallization with chiral resolving agents to address enantiomeric impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H/13C NMR to confirm regiochemistry of the tricyclic system and piperazine substitution .
  • HRMS : High-resolution mass spectrometry for molecular formula validation .
  • IR Spectroscopy : Identification of carbonyl (dione) and hydroxyl stretches .
  • X-ray Diffraction : To resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs) to identify binding pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Modeling : Correlate substituent effects (e.g., butan-2-yl vs. methyl groups) with bioactivity data from analogs .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from metabolic instability or poor pharmacokinetics. Solutions:

  • Metabolite Identification : Use LC-MS/MS to track degradation products in hepatic microsomes .
  • Prodrug Design : Mask polar groups (e.g., hydroxyl) with ester linkages to enhance bioavailability .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. How can researchers leverage AI-driven platforms to accelerate reaction optimization for derivatives?

  • Integrate ICReDD’s reaction path search methods with quantum chemical calculations to predict feasible synthetic routes .
  • Train machine learning models on historical reaction data to prioritize high-yield conditions .
  • Use COMSOL Multiphysics for simulating mass transfer limitations in scaled-up syntheses .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Cellular Assays : CRISPR-Cas9 knockouts of putative targets to confirm pathway specificity .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics .
  • Transcriptomics/Proteomics : Identify downstream biomarkers via RNA-seq or SILAC labeling .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields for this compound?

  • Conduct round-robin experiments across labs to isolate variables (e.g., reagent purity, humidity) .
  • Validate reproducibility using open-source protocols with detailed kinetic profiles .
  • Cross-reference with analogs (e.g., morpholinyl derivatives in ) to identify substituent-specific yield trends.

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC50/IC50 calculations .
  • Use Bayesian hierarchical models to account for inter-experiment variability .
  • Perform resampling techniques (bootstrapping) to estimate confidence intervals .

Methodological Innovations

Q. How can hybrid computational-experimental workflows improve the design of derivatives with enhanced selectivity?

  • Combine fragment-based drug design (e.g., growing the butan-2-yl group) with free-energy perturbation (FEP) calculations .
  • Validate predictions via parallel synthesis of focused libraries (10–20 analogs) .
  • Apply microfluidics for high-throughput screening of off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.